2-乙基-4-甲基苯甲酸

描述

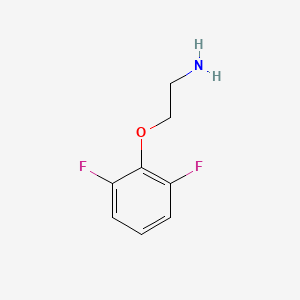

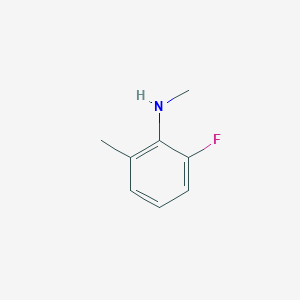

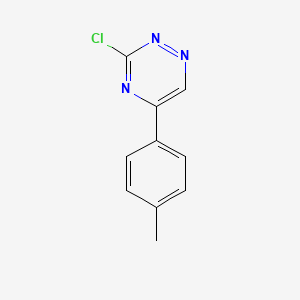

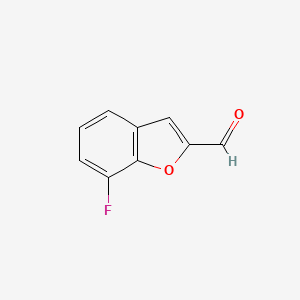

2-Ethyl-4-methylbenzoic acid is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It has a benzene ring substituted with a carboxyl group (-COOH), an ethyl group (-C2H5), and a methyl group (-CH3) at the 1st, 2nd, and 4th positions respectively .

Synthesis Analysis

The synthesis of 2-Ethyl-4-methylbenzoic acid and its derivatives typically involves processes such as alkylation, esterification, and other organic reactions . The exact synthesis process can vary depending on the desired product and the starting materials.Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-methylbenzoic acid consists of a benzene ring with a carboxyl group (-COOH), an ethyl group (-C2H5), and a methyl group (-CH3) attached to it . The exact positions of these substituents on the benzene ring can influence the compound’s physical and chemical properties.Chemical Reactions Analysis

The chemical reactions involving 2-Ethyl-4-methylbenzoic acid can vary widely depending on the conditions and the reactants involved . For instance, it can undergo reactions typical of carboxylic acids, such as esterification and decarboxylation.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-4-methylbenzoic acid would depend on its molecular structure . These properties can include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point.科学研究应用

Reactions at the Benzylic Position

The benzylic position of 2-Ethyl-4-methylbenzoic acid can undergo various reactions, which are crucial for synthesis problems . For instance, free radical bromination of alkyl benzenes can occur at this position . Also, the alkyl side chain can be oxidized to a carboxylic acid functional group .

Esterification with a Zr/Ti Solid Acid Catalyst

Methyl benzoate (MB) compounds can be prepared by reacting various benzoic acids with methanol using an acidic catalyst . In a study, the solid acids of zirconium metal solids fixed with various substances were studied . It was found that zirconium metal catalysts with fixed Ti had the best activity .

Synthesis of Methyl Benzoates

Methyl benzoate (MB) compounds are an important class of chemical products . Most of these compounds have low toxicity and are mainly used in scents and as solvents . For example, MB has a fruity flavor that can be used in pineapple, strawberry, and cherry syrups, and it acts as a solvent in resin rubber .

Synthesis of Antitumor Drugs

Methyl p-bromobenzoate, which can be synthesized from benzoic acids, is the main raw material of pemetrexed disodium, an antitumor drug .

Synthesis of Antifungal Compounds

Methyl p-bromobenzoate is also used in the synthesis of diglitin A , an antifungal compound .

Use in Green Chemistry

The synthesis of MB is catalyzed by various inorganic and organic acids . However, these acids are not recoverable, and a large amount of water is required to clean them . Therefore, solid acids are now being developed for use in ester synthesis reactions as an alternative to common acids .

作用机制

Target of Action

Similar compounds such as benzophenone, indole, and benzimidazole moieties have been used in the development of new antibacterial agents . These compounds have been found to interact with key functional proteins in bacterial cell division, making them potential targets for the growth of novel antibacterial agents .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to inhibit their function, leading to a decrease in bacterial cell division . This interaction could potentially result in changes at the molecular level, affecting the overall function of the target cells.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including the pi3k–akt signaling pathway, mapk signaling pathway, ras signaling pathway, estrogen receptor signaling pathway, and foxo signaling pathway . These pathways play crucial roles in cell division, growth, and survival.

Pharmacokinetics

Most drugs need to cross cell membranes to reach their site of action . This process involves absorption, distribution, and elimination, either by metabolism or excretion . The rate and extent of a drug’s distribution depend on extravasation in tissue, distribution within the particular tissue, and degradation .

Result of Action

Similar compounds have been found to inhibit cellular senescence, decrease the expression of certain proteins, and significantly down-regulate the expression of key targets . These effects could potentially lead to a decrease in bacterial cell division and growth.

安全和危害

未来方向

The future directions for research on 2-Ethyl-4-methylbenzoic acid could involve exploring its potential uses in various fields, such as medicine or materials science . This could involve designing novel compounds based on 2-Ethyl-4-methylbenzoic acid with improved properties or investigating its interactions with other substances.

属性

IUPAC Name |

2-ethyl-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJRICKVNUJVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)

![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)